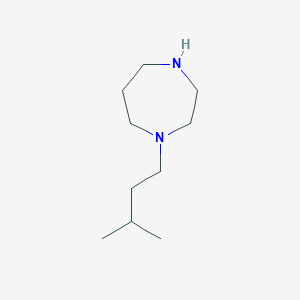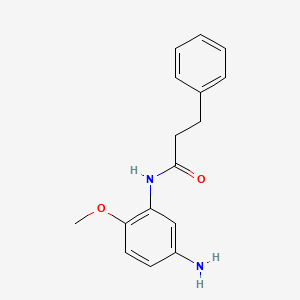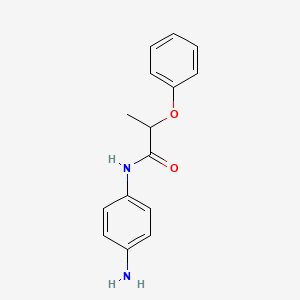
N-(4-Aminophenyl)-2-phenoxypropanamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “N-(4-Aminophenyl)-2-phenoxypropanamide” would likely be determined using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would likely be influenced by factors like its molecular structure, the nature of its functional groups, and its overall molecular geometry .Applications De Recherche Scientifique
Advanced Oxidation Processes in Environmental Science
Advanced Oxidation Processes (AOPs) have been utilized to degrade various recalcitrant compounds in the environment, including pharmaceuticals like acetaminophen, highlighting the importance of chemical degradation pathways, by-products, and the application of computational methods to predict reactive sites and by-products in environmental chemistry (Qutob et al., 2022).
Pharmacological Effects of Phenolic Compounds
Phenolic compounds, including Chlorogenic Acid (CGA), exhibit a wide range of biological and pharmacological effects such as antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. Research in this area focuses on understanding these compounds' roles in treating diseases and their potential use as natural food additives to replace synthetic antibiotics, which could be analogous to exploring the applications of N-(4-Aminophenyl)-2-phenoxypropanamide in similar contexts (Naveed et al., 2018).
DNA-Interactive Compounds for Biomedical Research
The study of DNA-interactive compounds, such as minor groove binders, provides insights into the molecular mechanisms of DNA recognition, which is crucial for developing therapeutic agents and understanding genetic regulation mechanisms. This research could parallel investigations into this compound's interactions with biological macromolecules for potential therapeutic applications (Issar & Kakkar, 2013).
Environmental Pollutants and Endocrine Disruption
Research on environmental pollutants, such as plasticizers, and their impact on male fertility offers insight into the broader environmental and health implications of chemical exposure. Such studies could inform safety and impact assessments of this compound, particularly regarding its environmental persistence and potential endocrine-disrupting effects (Lagos-Cabré & Moreno, 2012).
Nutraceutical Potential of Polyphenols
The immunomodulatory and anti-inflammatory roles of polyphenols have been extensively studied, revealing their potential in preventing and managing chronic inflammatory diseases. Research in this domain underscores the significance of dietary compounds in health and disease, potentially guiding the investigation into the health benefits of this compound and its derivatives (Yahfoufi et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .
Mode of Action
For instance, similar compounds have been shown to cause DNA damage, possibly through the formation of DNA adducts .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, including those involved in dna synthesis and repair, and cellular metabolism .
Result of Action
Based on the effects of similar compounds, it’s plausible that the compound could cause changes at the molecular level, such as dna damage, and at the cellular level, such as alterations in cell growth and division .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Aminophenyl)-2-phenoxypropanamide . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLGRXZDKZHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




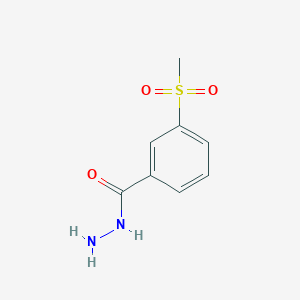

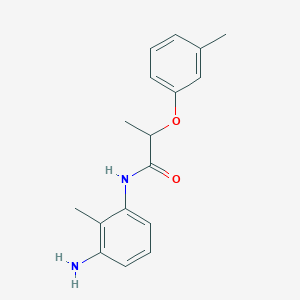



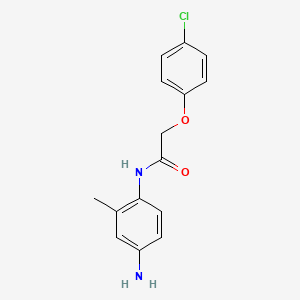
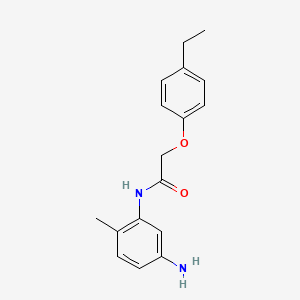
![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)

